molecular formula C15H22N4O2S B2808575 N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415552-12-2

N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2808575
CAS RN: 2415552-12-2
M. Wt: 322.43
InChI Key: KNDWWFKBSXHAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus Kinase (JAK) inhibitors. JAK inhibitors are a group of drugs that are used to treat various autoimmune diseases and cancers. CP-690,550 is a potent and selective inhibitor of JAK3, a member of the JAK family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses.

Mechanism of Action

N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathway of cytokines. Cytokines are small proteins that play a crucial role in the regulation of immune responses. By inhibiting JAK3, N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide prevents the activation of T cells, B cells, and natural killer cells, which are involved in the immune response. This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and physiological effects:
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have a significant impact on the immune system. It reduces the levels of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interleukin-6, and increases the levels of anti-inflammatory cytokines, such as interleukin-10. N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide also reduces the number of T cells, B cells, and natural killer cells in the blood, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a potent and selective inhibitor of JAK3, which makes it an excellent tool for studying the role of JAK3 in various cellular processes. However, there are some limitations to using N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect. N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is also highly protein-bound, which can make it difficult to measure its concentration accurately.

Future Directions

There are several future directions for the study of N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the investigation of the long-term effects of JAK inhibition on the immune system. N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to be effective in the short term, but its long-term effects on the immune system are not well understood. Finally, there is a need for more research on the use of N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide in the treatment of various types of cancers.

Synthesis Methods

The synthesis of N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps. The starting material is 6-cyclopropylpyrimidin-4-amine, which is reacted with 4-piperidin-1-ylpiperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with cyclopropanesulfonyl chloride to form the final product, N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide.

Scientific Research Applications

N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has been extensively studied for its therapeutic potential in various autoimmune diseases and cancers. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has also been studied for its potential use in the treatment of various types of cancers, including leukemia and lymphoma.

properties

IUPAC Name

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c20-22(21,13-3-4-13)18-12-5-7-19(8-6-12)15-9-14(11-1-2-11)16-10-17-15/h9-13,18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWWFKBSXHAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.